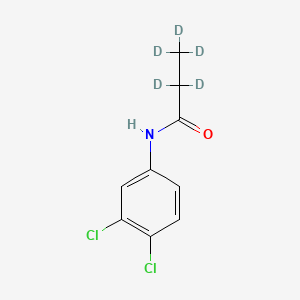
Propanil-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanil-d5 (3,4-dichloropropionanilide-d5) is a synthetic chemical compound belonging to the anilide family of pesticides. It is a widely used herbicide that has been in use since the 1950s for controlling weeds in rice paddies and other agricultural crops. This compound has been found to be effective in controlling a variety of weeds, including broadleaf weeds, grasses, and sedges. It is also used as a pre-emergent herbicide, meaning it is applied before the weeds have emerged from the soil.
Scientific Research Applications
Propanil, applied worldwide in rice paddies, transforms primarily into 3,4-dichloroaniline (DCA), which has slower biodegradation. Research showed that different operational strategies in a sequencing batch reactor can enhance the biological removal of propanil and DCA from contaminated waters, indicating the importance of microbial ecology and kinetics in biodegradation processes (Carvalho et al., 2010).
Studies on propanil's immunotoxicity in mammalian models revealed that it affects the immune system at multiple levels, including organ, cellular, and molecular levels, impacting natural killer cells, macrophages, and T- and B-cell populations (Salazar et al., 2008).
Propanil's impact on macrophage function was investigated, showing it can suppress cytokine production and phagocytosis, indicating significant effects on macrophage function and potential mechanisms of immunosuppression (Ustyugova, 2007).
A study on a strain of Ochrobactrum sp. capable of transforming propanil highlighted the discovery of a new arylamidase enzyme with high activity towards propanil, suggesting potential applications in bioremediation (Zhang et al., 2019).
Research on propanil degradation in rice fields indicated rapid dissipation in water and soil, suggesting low persistence and potential environmental contamination risks, particularly shortly after application (Santos et al., 1998).
The feasibility of monitoring human exposure to propanil based on 3,4-DCA adducts to haemoglobin was investigated, providing insights into propanil's adverse health effects through its metabolite (Pastorelli et al., 1998).
Mechanism of Action
Target of Action
Propanil-d5, a deuterium labeled variant of Propanil , primarily targets the photosynthesis process in plants . The compound inhibits photosynthesis and CO2 fixation, which are vital for the growth and development of plants .
Mode of Action
The mode of action of this compound involves the inhibition of photosynthesis and CO2 fixation . Photosynthesis occurs in two stages. In the first stage, photosynthetic reactions capture sunlight energy and yield molecules with high energy content. In the second stage, these molecules react to capture CO2, yielding carbohydrate precursors . This compound inhibits the electron transport chain reaction in the first stage and its conversion of CO2 to carbohydrate precursors in the second stage . This inhibition disrupts the photosynthesis process, thereby inhibiting the further development of the plant .
Biochemical Pathways
The degradation pathway of this compound involves its transformation to 3,4-dichloroaniline before being completely degraded . This transformation is facilitated by the enzyme aryl acylamidase (AAA), which is present in high levels in certain plants like rice . The AAA enzyme rapidly metabolizes this compound to relatively non-toxic 3,4-dichloroaniline .
Pharmacokinetics
It is known that propanil, the parent compound of this compound, is moderately soluble in water . This suggests that this compound may have similar solubility characteristics, which could impact its bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of plant growth and development . By inhibiting photosynthesis and CO2 fixation, this compound disrupts the energy production process in plants, leading to their eventual death .
properties
IUPAC Name |
2,2,3,3,3-pentadeuterio-N-(3,4-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFULEKSKNZEWOE-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

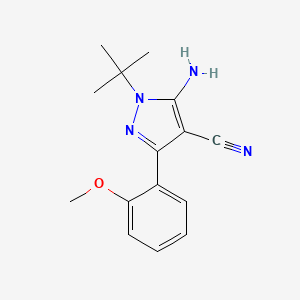
![2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol](/img/structure/B590397.png)
![Cyclopropa[2,3]pyrrolo[1,2-A]pyrazine](/img/structure/B590398.png)
![4-[3-[Bis[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol](/img/structure/B590402.png)
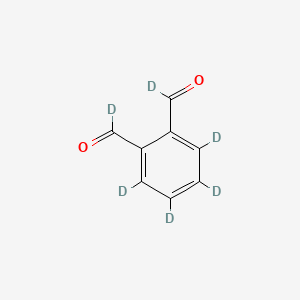
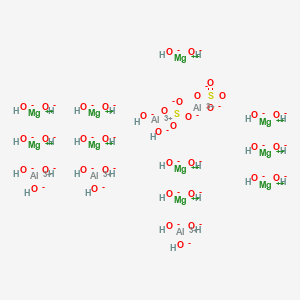

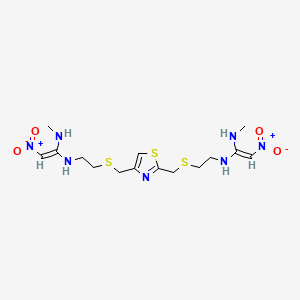
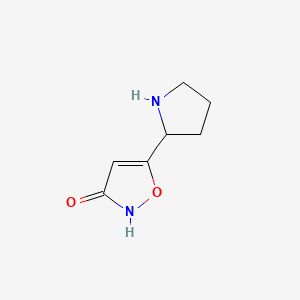

![(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B590415.png)


